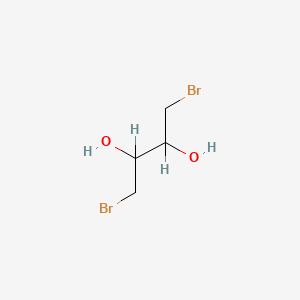![molecular formula C12H22N2O2 B1141565 5-Boc-Octahydropyrrolo[3,4-c]pyridine CAS No. 1257389-94-8](/img/structure/B1141565.png)
5-Boc-Octahydropyrrolo[3,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Boc-Octahydropyrrolo[3,4-c]pyridine is a chemical compound with the molecular formula C12H22N2O2. It is also known by its IUPAC name, tert-butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate . This compound is a derivative of pyrrolidine and is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Boc-Octahydropyrrolo[3,4-c]pyridine typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate (Boc2O) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Boc-Octahydropyrrolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: TFA in DCM at room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
5-Boc-Octahydropyrrolo[3,4-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 5-Boc-Octahydropyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The Boc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate
- tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate
- tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate
Uniqueness
5-Boc-Octahydropyrrolo[3,4-c]pyridine is unique due to its specific structural configuration, which provides distinct reactivity and binding properties compared to other similar compounds. Its Boc protecting group allows for selective reactions and modifications, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
1257389-94-8 |
|---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (3aR,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-5-4-9-6-13-7-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1 |
InChI Key |
LRTPRHCNWAEZBN-NXEZZACHSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC2CNCC2C1 |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2CNC[C@@H]2C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNCC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



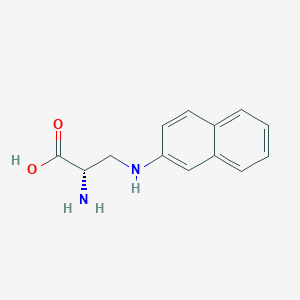

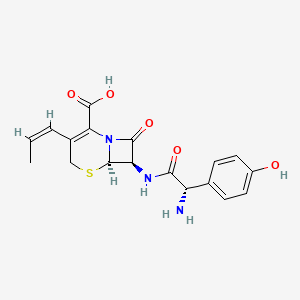
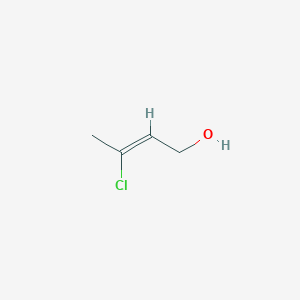
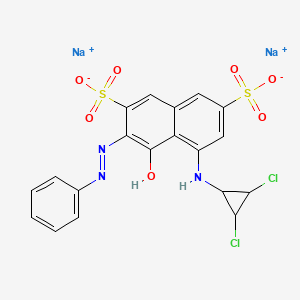
![N-[(2,6-Diethoxyphenyl)methylidene]hydroxylamine](/img/structure/B1141504.png)
